
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-(2-methoxyphenyl)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of biological probes and sensors.
作用機序
The mechanism of action of (5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
類似化合物との比較
Similar Compounds
(5-Chloro-2-methoxyphenyl)pyridine: Similar structure but lacks the boronic acid group.
(6-(2-Methoxyphenyl)pyridin-3-yl)boronic acid: Similar structure but lacks the chlorine atom.
(5-Chloro-6-phenylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(5-Chloro-6-(2-methoxyphenyl)pyridin-3-yl)boronic acid is unique due to the presence of both the chlorine and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups with the boronic acid moiety makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C12H11BClNO3 |
|---|---|
分子量 |
263.48 g/mol |
IUPAC名 |
[5-chloro-6-(2-methoxyphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO3/c1-18-11-5-3-2-4-9(11)12-10(14)6-8(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChIキー |
GMXSYSAKJIYPQX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2OC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
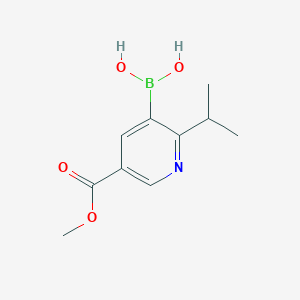
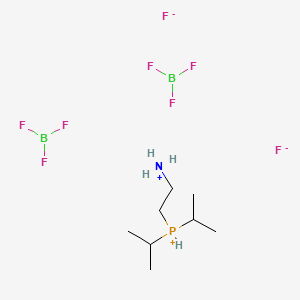
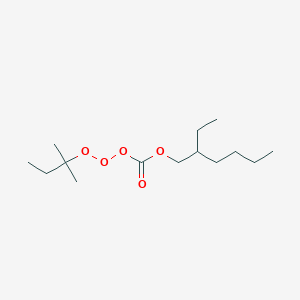
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
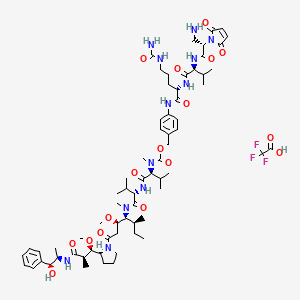
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
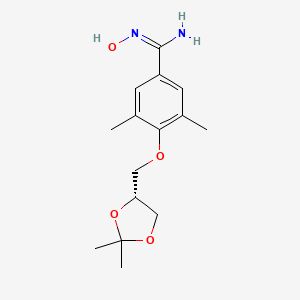
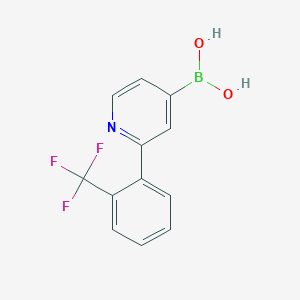
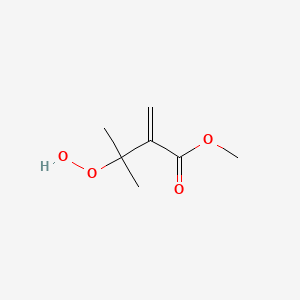
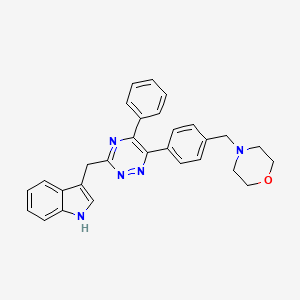
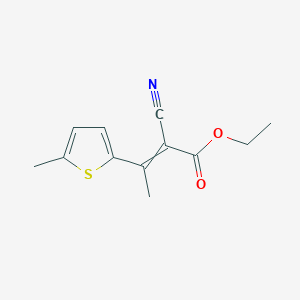
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
